7-Methyl-5-nitrobenzo[d]thiazole-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyl-5-nitrobenzo[d]thiazole-2-carbonitrile is a heterocyclic aromatic compound with the molecular formula C₉H₅N₃O₂S. It is part of the benzothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 7-Methyl-5-nitrobenzo[d]thiazole-2-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of 7-chloro-6-fluoro-5-nitro-2-hydrazinylbenzo[d]thiazole with substituted acetophenones in the presence of glacial acetic acid . Another approach utilizes microwave irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide at 130°C .
Analyse Chemischer Reaktionen
7-Methyl-5-nitrobenzo[d]thiazole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Wissenschaftliche Forschungsanwendungen
7-Methyl-5-nitrobenzo[d]thiazole-2-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 7-Methyl-5-nitrobenzo[d]thiazole-2-carbonitrile involves its interaction with specific molecular targets. For instance, in its role as an anti-tubercular agent, it inhibits the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall . This inhibition disrupts the cell wall synthesis, leading to the death of the mycobacteria.
Vergleich Mit ähnlichen Verbindungen
7-Methyl-5-nitrobenzo[d]thiazole-2-carbonitrile can be compared with other benzothiazole derivatives such as:
5-Nitrobenzo[d]thiazole-2-carbonitrile: Similar in structure but lacks the methyl group at the 7th position.
2-Methylbenzothiazole: Lacks the nitro and cyano groups, making it less reactive in certain chemical reactions.
Benzothiazole: The parent compound without any substituents, used as a starting material for various derivatives.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in research and industrial applications.
Eigenschaften
Molekularformel |
C9H5N3O2S |
---|---|
Molekulargewicht |
219.22 g/mol |
IUPAC-Name |
7-methyl-5-nitro-1,3-benzothiazole-2-carbonitrile |
InChI |
InChI=1S/C9H5N3O2S/c1-5-2-6(12(13)14)3-7-9(5)15-8(4-10)11-7/h2-3H,1H3 |
InChI-Schlüssel |
CUSSLDIUPYJRCH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC2=C1SC(=N2)C#N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.